2-(Trimethoxysilylethyl)pyridine

Description

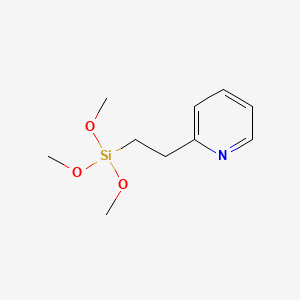

2-(Trimethoxysilylethyl)pyridine (TMSE-Pyr) is an organosilane compound characterized by a pyridine ring linked to a trimethoxysilyl group via an ethyl spacer. This structure combines the electron-rich aromatic pyridine moiety with hydrolyzable trimethoxysilane functionality, enabling dual applications in coordination chemistry and material science. TMSE-Pyr is primarily utilized as a functional monomer in molecularly imprinted polymers (MIPs) for selective recognition of target molecules, such as explosives (e.g., TNT) . Its silane group allows covalent bonding to substrates like silica or glass, while the pyridine ring facilitates interactions via lone-pair electrons or π-π stacking.

Propriétés

IUPAC Name |

trimethoxy(2-pyridin-2-ylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZMLSWFBPLMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375188 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-65-4 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrosilylation of Vinylpyridine with Trimethoxysilane

- Reaction Description: The direct hydrosilylation of 4-vinylpyridine with trimethoxysilane (HSi(OMe)3) has been investigated as a straightforward route to 2-(Trimethoxysilylethyl)pyridine.

- Catalysts: Platinum-based catalysts such as Speier’s catalyst (H2PtCl6·H2O) or Karstedt’s catalyst (Pt(0) complexes) are typically employed.

- Reaction Conditions: Reactions are performed at temperatures around 60-80°C, often in solvents like acetonitrile or without solvent.

- Outcome: Surprisingly, these hydrosilylation attempts failed to produce appreciable amounts of the target compound under various tested conditions, including different solvents and catalysts.

Two-Step Synthesis via Trichlorosilylethylpyridine Intermediate

This is the most reliable and reported method for preparing this compound.

Step 1: Synthesis of 4-(2-Trichlorosilylethyl)pyridine

- Starting Materials: 4-vinylpyridine and trichlorosilane.

- Procedure: The hydrosilylation of 4-vinylpyridine with trichlorosilane is carried out in the presence of tri-n-propylamine as a base to neutralize HCl formed during the reaction.

- Conditions: The reaction is conducted at room temperature initially, followed by refluxing in acetonitrile at 60°C for 36 hours.

- Yield: The yield of 4-(2-trichlorosilylethyl)pyridine can be improved from 52% to 81% by slight modifications in procedure, making it accessible in large quantities.

Step 2: Conversion of Trichlorosilylethylpyridine to Trimethoxysilylethylpyridine

- Reagents: 4-(2-trichlorosilylethyl)pyridine is treated with trimethyl orthoformate in the presence of catalytic aluminum trichloride.

- Conditions: The reaction is conducted under heating, with prolonged reaction times allowing preparation on scales up to 10 grams.

- Yield: This method provides high yields and remains the best access to the trimethoxysilyl derivative.

Industrial and Laboratory Scale Production

- Batch Reactors: Industrial synthesis generally uses batch reactors where 2-(2-pyridyl)ethylamine or vinylpyridine derivatives react with trimethoxysilane or trichlorosilane under catalysis.

- Catalysts: Platinum complexes facilitate hydrosilylation reactions.

- Temperature and Time: Reaction temperatures are maintained between 60-80°C with reaction times ranging from 12 to 24 hours.

- Purification: The product is purified by distillation or recrystallization to achieve the desired purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Attempts to directly hydrosilylate vinylpyridine with trimethoxysilane failed despite various catalysts and solvents, indicating the necessity of the intermediate trichlorosilylethylpyridine route for efficient synthesis.

- The trichlorosilylethylpyridine intermediate is synthesized with high yield and can be converted to the trimethoxysilylethyl derivative with catalytic aluminum trichloride and trimethyl orthoformate.

- The reaction conditions, particularly the use of anhydrous reagents, purified starting materials (e.g., fractionally distilled vinylpyridine), and controlled temperatures, are critical for successful synthesis.

- Industrial methods favor hydrosilylation of 2-(2-pyridyl)ethylamine with trimethoxysilane under platinum catalysis, highlighting a different precursor but similar catalytic and thermal conditions.

Analyse Des Réactions Chimiques

2-(Trimethoxysilylethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethoxysilyl group can be replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions to form bonds with other organic or inorganic materials, enhancing properties such as adhesion and mechanical strength.

Applications De Recherche Scientifique

Material Science Applications

1.1 Functionalization of Sol-Gel Materials

One of the prominent applications of 2-(trimethoxysilylethyl)pyridine is in the functionalization of sol-gel materials for electrochemical sensing. The compound has been used to create pyridine-functionalized sol-gel electrodes that exhibit enhanced sensitivity and selectivity in detecting chromium(VI) ions. A study demonstrated the effectiveness of these electrodes, showing significant removal rates of Cr(VI) from solutions:

| Gel Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Removed |

|---|---|---|---|

| Blank Gels | 19.6 | 18.7 ± 0.9 | 4.5 ± 0.5% |

| Pyridine-Functionalized Batch 1 | 20.7 | 4.7 ± 0.3 | 77.3 ± 1.4% |

| Pyridine-Functionalized Batch 2 | 20.6 | 3.8 ± 0.1 | 81.7 ± 0.5% |

| Pyridine-Functionalized Batch 3 | 20.7 | 4.3 ± 0.2 | 79.1 ± 1.1% |

This data illustrates the compound's ability to enhance the adsorption and detection capabilities of sol-gel materials, making it valuable for environmental monitoring applications .

1.2 Biocidal Properties

Research has also focused on the synthesis of quaternary pyridinium salts derived from this compound, which exhibit biocidal properties against various bacteria and fungi. The synthesis involves N-alkylation reactions with various alkyl halides, leading to the formation of pyridinium salts that can be utilized in antimicrobial applications .

Medicinal Chemistry Applications

2.1 Anticonvulsant and Anxiolytic Properties

In medicinal chemistry, derivatives of pyridine, including those functionalized with silane groups like this compound, have been investigated for their neuroactive properties. Some studies have shown that compounds with similar structures exhibit significant anticonvulsant and anxiolytic effects, suggesting potential therapeutic applications in treating neurological disorders .

Case Studies

3.1 Synthesis and Characterization of Quaternary Pyridinium Salts

A notable case study involved the synthesis of quaternary pyridinium salts from the functionalization of silsesquioxanes with pyridine derivatives like this compound. The study highlighted the successful formation of these salts and their potential as biocides, showcasing their effectiveness against a range of microbial strains .

3.2 Environmental Applications in Chromium Detection

Another case study focused on the application of pyridine-functionalized sol-gels for detecting chromium(VI) in contaminated water sources. The results indicated that these functionalized gels could significantly reduce chromium levels, demonstrating their utility in environmental remediation efforts .

Mécanisme D'action

The mechanism of action of 2-(Trimethoxysilylethyl)pyridine involves the formation of strong covalent bonds with various substrates through its trimethoxysilyl group. This group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds . This process enhances the adhesion, durability, and stability of the modified surfaces.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Functional Monomers in MIPs

- Phenyltrimethoxysilane (PTMS): Structure: Phenyl group attached to trimethoxysilane. Comparison: Lacks the pyridine ring, reducing its ability to coordinate with metal ions or engage in π-π interactions with aromatic targets. PTMS relies on hydrophobic and van der Waals interactions, making it less selective than TMSE-Pyr for polar targets like nitroaromatics . Application: Used in MIPs for non-polar analytes.

- Aminopropyl-trimethoxysilane (APTES): Structure: Primary amine group linked to trimethoxysilane. Comparison: The amine group enables hydrogen bonding and electrostatic interactions, but it lacks aromaticity. APTES-based MIPs may exhibit lower selectivity for aromatic explosives compared to TMSE-Pyr .

Bisaniline :

Pyridine Derivatives

- 2-(Chloromethyl)pyridine Hydrochloride: Structure: Pyridine with a chloromethyl substituent. Comparison: The reactive chloromethyl group enables nucleophilic substitution but lacks silane functionality. Primarily used in pharmaceutical synthesis (e.g., antihistamines) rather than material science .

- 2-((Trimethylsilyl)ethynyl)pyridin-3-amine: Structure: Pyridine with a trimethylsilyl-ethynyl group. Comparison: The ethynyl spacer enhances conjugation but reduces hydrolytic stability. Unlike TMSE-Pyr, it cannot form cross-linked networks, limiting its use in MIPs .

Silane-Based Compounds

- Methacrylic Acid (MAA): Structure: Carboxylic acid with a methacrylate group. Comparison: A common MIP monomer for hydrogen bonding but lacks silane groups. Requires copolymerization with cross-linkers like ethylene glycol dimethacrylate (EGDMA), increasing complexity .

Key Research Findings

Selectivity in MIPs

- TMSE-Pyr-based MIPs demonstrated 3× higher selectivity for TNT over 2,4-DNT compared to PTMS-based MIPs, attributed to the pyridine ring’s π-π interactions with nitroaromatics .

- APTES-based MIPs showed nonspecific binding due to amine protonation at neutral pH, reducing selectivity .

Stability and Reactivity

- The ethyl spacer in TMSE-Pyr slows hydrolysis compared to APTES, allowing controlled polymerization. PTMS hydrolyzes rapidly, leading to premature gelation .

Data Tables

Table 1: Comparison of Functional Monomers in MIPs

| Compound | Key Interactions | Substrate Anchoring | Selectivity for TNT | Synthesis Complexity |

|---|---|---|---|---|

| TMSE-Pyr | π-π, Coordination | Yes (Silane) | High | Low |

| PTMS | Hydrophobic | Yes (Silane) | Moderate | Low |

| APTES | Electrostatic, H-bond | Yes (Silane) | Low | Moderate |

| Bisaniline | π-π | No | High | High |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Hydrolytic Stability |

|---|---|---|---|

| TMSE-Pyr | ~265.4 | Polar aprotic | Moderate |

| 2-(Chloromethyl)pyridine | 164.03 | Water, Ethanol | Low |

| APTES | 221.37 | Water, Methanol | High |

Activité Biologique

2-(Trimethoxysilylethyl)pyridine is a silane compound that has garnered attention for its diverse biological activities. This compound, often used in various applications including catalysis and materials science, exhibits potential in biocidal and antimicrobial activities, as well as in environmental applications such as heavy metal ion removal. This article reviews the biological activity of this compound based on recent findings from various studies.

Chemical Structure and Properties

This compound is characterized by its trimethoxysilyl group attached to a pyridine ring. The general formula can be represented as:

This structure allows it to interact with various substrates, enhancing its functional properties in biological and chemical processes.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound can significantly inhibit the growth of various microorganisms. In a study focusing on silane-treated silica filter media, it was demonstrated that this compound exhibited substantial antimicrobial activity against common pathogens, suggesting its potential use in water purification and food safety applications .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella typhimurium | 20 |

Heavy Metal Ion Removal

Another significant application of this compound is in environmental remediation, particularly for the removal of heavy metals like chromium (Cr(VI)). A study demonstrated that gels functionalized with this compound could effectively preconcentrate Cr(VI) from aqueous solutions. The results showed an impressive removal efficiency, indicating its potential utility in environmental cleanup efforts .

Table 2: Cr(VI) Removal Efficiency Using Functionalized Gels

| Gel Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Removal |

|---|---|---|---|

| Blank Gel | 20.0 | 19.0 | 5.0 |

| Pyridine-Functionalized Gel | 20.0 | 3.8 | 81.7 |

The mechanism underlying the biological activity of this compound involves its ability to form stable complexes with metal ions and interact with microbial cell membranes. The silane group enhances the compound's adhesion to surfaces, which may facilitate its antimicrobial action by disrupting cellular integrity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal properties at higher concentrations.

Case Study 2: Environmental Application

A field study was conducted to assess the effectiveness of this compound in removing Cr(VI) from contaminated water sources. The study employed functionalized silica gels containing this compound, yielding significant reductions in Cr(VI) levels over a specified contact time, thereby confirming its practical applicability in environmental remediation.

Q & A

Advanced Research Question

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking simulations : Predict binding modes using software like AutoDock, validated by mutagenesis studies .

- In vitro assays : Test enzyme inhibition (e.g., IC₅₀ determination) under physiologically relevant conditions .

How can researchers address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

Low yields often stem from silyl group interference or catalyst poisoning. Solutions include:

- Protecting group strategies : Temporarily mask the silyl group with tert-butyldimethylsilyl (TBS) before coupling .

- Catalyst screening : Use Pd₂(dba)₃ with XPhos ligands, which tolerate silyl functionalities better than traditional catalysts .

- Microwave-assisted synthesis : Enhance reaction efficiency and reduce side-product formation .

What are the best practices for storing this compound to prevent degradation?

Basic Research Question

Store the compound under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Pre-dry storage containers and use molecular sieves (3Å) in solution forms. Regularly monitor purity via NMR or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.